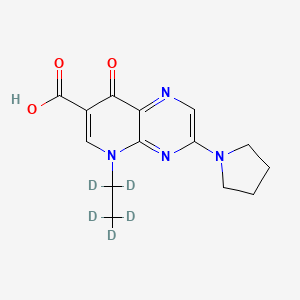

ピロミド酸-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piromidic Acid-d5 is a deuterium-labeled analogue of Piromidic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Piromidic Acid. The deuterium labeling allows for more precise tracking and analysis in various biological systems .

科学的研究の応用

Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of Piromidic Acid.

Biology: Employed in metabolic studies to track the distribution and breakdown of Piromidic Acid in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Piromidic Acid.

Industry: Applied in the development of new antibiotics and the study of bacterial resistance mechanisms .

作用機序

Target of Action

Piromidic Acid-d5 primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription . The primary target for Piromidic Acid-d5 is gram-negative bacteria, particularly those that cause urinary tract infections (UTIs), such as Escherichia coli and Proteus mirabilis .

Mode of Action

The mechanism of action for Piromidic Acid-d5 revolves around its ability to inhibit bacterial DNA gyrase . By binding to the gyrase-DNA complex, Piromidic Acid-d5 induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .

Biochemical Pathways

Piromidic Acid-d5, being a pyridopyrimidine, is likely to be involved in the de novo pyrimidine biosynthetic pathway . The de novo pyrimidine biosynthetic pathway and the urea cycle both utilize carbamyl phosphate, an important nitrogen carrier . The biosynthesis of pyrimidine and purine nucleotides are essential for DNA replication and transcription .

Pharmacokinetics

It is known that the zwitterionic forms of similar compounds result in significant tissue penetration . The standard dosage regimen for adults usually involves taking the medication 2-3 times daily, depending on the severity of the infection and the patient’s renal function .

Result of Action

The result of Piromidic Acid-d5’s action is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA gyrase, Piromidic Acid-d5 prevents DNA replication, leading to the death of bacterial cells . This selective mechanism allows the drug to target pathogenic bacteria without significantly affecting human cells, thereby reducing the risk of severe side effects .

Action Environment

The action of Piromidic Acid-d5 can be influenced by various environmental factors . For instance, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure . Moreover, the overuse or misuse of Piromidic Acid-d5 can contribute to the development of resistant bacterial strains, which remains a significant concern in antimicrobial therapy .

生化学分析

Biochemical Properties

Piromidic Acid-d5, like its parent compound Piromidic Acid, is known to interact with various biomolecules. Piromidic Acid is a pyridopyrimidine antibacterial compound with activity against Gram-negative bacteria . It is structurally related to and classed with the quinolone antibacterials .

Cellular Effects

The cellular effects of Piromidic Acid-d5 are not fully documented. Piromidic Acid, the parent compound, is known to have significant effects on bacterial cells. It inhibits the growth of nalidixic acid-sensitive strains of E. coli in an in vitro model of bacterial cystitis .

Molecular Mechanism

Piromidic Acid, the parent compound, is known to interfere with DNA gyrase, thereby inhibiting DNA synthesis during bacterial replication .

Temporal Effects in Laboratory Settings

In vitro susceptibility studies with Piromidic Acid have been conducted .

Dosage Effects in Animal Models

Animal models have increasingly supported clinical development of antibacterials .

Metabolic Pathways

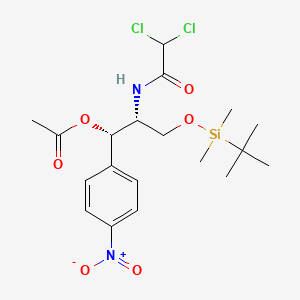

Piromidic Acid’s metabolism in rats involves hydroxylation, non-enzymatic degradation, and glucuronic acid conjugation .

Transport and Distribution

Piromidic Acid and its ethylic ester have been studied for their absorption, distribution, and excretion .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

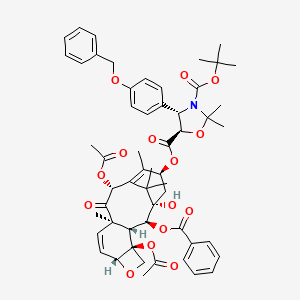

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of Piromidic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .

化学反応の分析

Types of Reactions

Piromidic Acid-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .

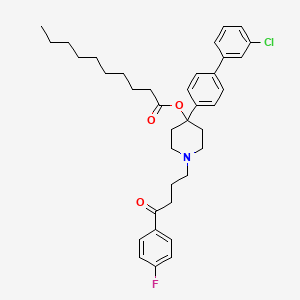

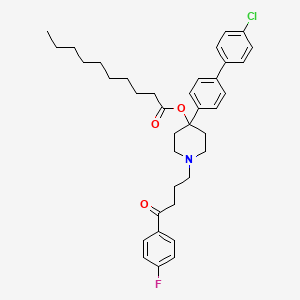

類似化合物との比較

Similar Compounds

Pipemidic Acid: Another quinolone antibiotic with similar antibacterial properties.

Nalidixic Acid: A quinolone antibiotic used to treat urinary tract infections.

Norfloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

Piromidic Acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .

特性

IUPAC Name |

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKVGKXYVOPKKM-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)

![2-Aziridinecarboxylicacid,3-methyl-1-[1-(methylimino)ethyl]-,methylester,cis-(9CI)](/img/new.no-structure.jpg)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)